2-Ethyl-4,6-dihydroxypyrimidine

Vue d'ensemble

Description

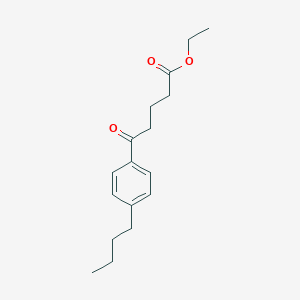

2-Ethyl-4,6-dihydroxypyrimidine is a chemical compound with the formula C6H8N2O2 and a molecular weight of 140.1399 . It is also known by its IUPAC name, 2-ethyl-4,6-pyrimidinediol .

Molecular Structure Analysis

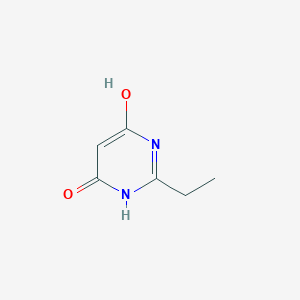

The molecular structure of 2-Ethyl-4,6-dihydroxypyrimidine consists of a pyrimidine ring substituted with an ethyl group at the 2-position and hydroxyl groups at the 4 and 6 positions .Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethyl-4,6-dihydroxypyrimidine are not detailed in the search results, pyrimidines in general are known to undergo a variety of reactions. For instance, they can participate in nucleophilic aromatic substitution (SNAr) reactions, especially when halogen-substituted .Physical And Chemical Properties Analysis

2-Ethyl-4,6-dihydroxypyrimidine is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Synthesis of Bicyclic Pyrimido[4,5-d]pyrimidines

2-Ethyl-4,6-dihydroxypyrimidine serves as a precursor in the synthesis of bicyclic pyrimido[4,5-d]pyrimidines. These compounds are of significant interest due to their complex structure and potential biological activities. The synthetic significance of these compounds lies in their application in medical and pharmaceutical fields, where they have been applied on a large scale .

Diuretic Agents

In medicinal chemistry, derivatives of 2-Ethyl-4,6-dihydroxypyrimidine have been utilized to create diuretic agents. The reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines, which involves 2-Ethyl-4,6-dihydroxypyrimidine, leads to products that have shown potential as diuretic agents .

Antiviral Applications

The compound has shown promise in antiviral applications, particularly against in vitro HBV DNA replication. It has been used in multi-step synthesis processes to create compounds that inhibit nucleoside transport, which is a crucial step in viral replication .

Urease Inhibition

A number of 2-Ethyl-4,6-dihydroxypyrimidine derivatives have been found to exhibit urease inhibition activity. This is particularly relevant in the development of treatments for conditions caused by urease-producing bacteria .

Immune System Activation

Derivatives of 2-Ethyl-4,6-dihydroxypyrimidine are used in the synthesis of compounds that activate the immune system. These compounds can potentially be used to enhance the body’s natural defense mechanisms against various pathogens .

Organic Synthesis

In the field of organic synthesis, 2-Ethyl-4,6-dihydroxypyrimidine is used to create a wide range of heterocyclic compounds. Its derivatives are known for their diverse chemical reactivities, which make them suitable for constructing complex molecular architectures .

Biological Activities

Compounds containing the 2-Ethyl-4,6-dihydroxypyrimidine moiety have been studied for a variety of biological activities. These include anti-inflammatory, antioxidant, antimicrobial, antitumor, antidepressant, antiplatelet, antihypertensive, and herbicidal properties .

Environmental Applications

The use of 2-Ethyl-4,6-dihydroxypyrimidine derivatives in environmental applications has been explored, particularly in bioengineering. These compounds can be utilized in the development of materials for environmental remediation and sustainable practices .

Mécanisme D'action

- Notably, 2-amino-4,6-dichloropyrimidines (analogous to 2-Ethyl-4,6-dihydroxypyrimidine) inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells . The exact molecular targets responsible for this inhibition remain to be elucidated.

- The precise interaction between 2-Ethyl-4,6-dihydroxypyrimidine and its targets remains unknown. However, related compounds have demonstrated antiviral activity by preventing viral protein assembly and maturation .

- Cellular and molecular effects are not well-characterized for 2-Ethyl-4,6-dihydroxypyrimidine. However, related pyrimidines have diverse activities, including inhibition of dihydrofolate reductase, anti-HIV properties, and suppression of cytokine-induced NF-κB .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Propriétés

IUPAC Name |

2-ethyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-4-7-5(9)3-6(10)8-4/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXPKEZRCKCOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334473 | |

| Record name | 2-Ethyl-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4,6-dihydroxypyrimidine | |

CAS RN |

3709-98-6 | |

| Record name | 2-Ethyl-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Ethyl-4,6-dihydroxypyrimidine in the synthesis of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine?

A1: 2-Ethyl-4,6-dihydroxypyrimidine serves as a crucial intermediate in the synthesis of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine []. The research outlines a synthetic route starting from propionitrile, leading to the formation of 2-Ethyl-4,6-dihydroxypyrimidine. This intermediate then undergoes further reaction with diethyl sulfate under specific conditions to yield the final product, 2-Ethyl-4-ethoxy-6-hydroxypyrimidine.

Q2: What factors influence the yield of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine when using 2-Ethyl-4,6-dihydroxypyrimidine as an intermediate?

A2: The study highlights several factors impacting the yield of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine during its synthesis from 2-Ethyl-4,6-dihydroxypyrimidine. These factors include the amount of catalyst used, the ratio of 2-Ethyl-4,6-dihydroxypyrimidine to diethyl sulfate, the concentration of the alkali solution, the reaction time, and the reaction temperature []. The research systematically investigates the optimal conditions for each of these parameters to maximize the reaction yield.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.